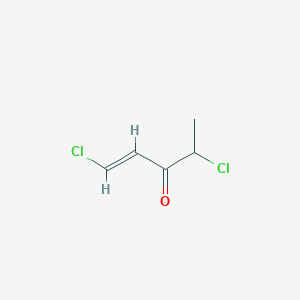
(E)-1,4-dichloropent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,4-dichloropent-1-en-3-one is an organic compound characterized by the presence of two chlorine atoms and a double bond within a five-carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-dichloropent-1-en-3-one typically involves the chlorination of pent-1-en-3-one. One common method is the addition of chlorine gas to pent-1-en-3-one under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
(E)-1,4-dichloropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated chlorinated compounds.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
科学研究应用
(E)-1,4-dichloropent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (E)-1,4-dichloropent-1-en-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the carbonyl group and the presence of chlorine atoms, which enhance its reactivity.
相似化合物的比较
Similar Compounds
1,4-dichlorobut-2-ene: Similar structure but lacks the carbonyl group.
1,4-dichloropentane: Saturated analog without the double bond.
1,4-dichlorobut-2-en-1-one: Similar but with a different position of the carbonyl group.
Uniqueness
(E)-1,4-dichloropent-1-en-3-one is unique due to the combination of its double bond, carbonyl group, and chlorine atoms, which confer distinct reactivity and potential for diverse applications. The presence of the (E)-isomer also adds to its specificity in chemical reactions and interactions.
属性
CAS 编号 |
15787-80-1 |
|---|---|
分子式 |
C5H6Cl2O |
分子量 |
0 |
同义词 |
1-Penten-3-one, 1,4-dichloro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















